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CRES protein

Protease Inhibition Cystatin Superfamily Enzymology

CRES protein (Cystatin-Related Epididymal Spermatogenic, also designated Cystatin-8 or CST8) is a member of the cystatin superfamily of cysteine protease inhibitors. Unlike typical family 2 cystatins, CRES belongs to a distinct reproductive-specific subgroup that includes testatin (CST9) and cystatin T.

Molecular Formula C6H5N3O
Molecular Weight 0
CAS No. 149291-61-2
Cat. No. B1175948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRES protein
CAS149291-61-2
SynonymsCRES protein
Molecular FormulaC6H5N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CRES Protein (CAS 149291-61-2): A Distinct Reproductive-Specific Cystatin Subgroup Member with Divergent Protease Inhibition Profile


CRES protein (Cystatin-Related Epididymal Spermatogenic, also designated Cystatin-8 or CST8) is a member of the cystatin superfamily of cysteine protease inhibitors. Unlike typical family 2 cystatins, CRES belongs to a distinct reproductive-specific subgroup that includes testatin (CST9) and cystatin T [1]. The protein is characterized by its highly restricted expression to the male reproductive tract—specifically elongating spermatids in the testis and principal cells of the proximal caput epididymis—and lacks critical consensus sequences necessary for cysteine protease inhibition, suggesting divergent functional roles [2].

Male reproductive tract protease regulation studies
Cross-class serine protease (PC2/PC4) specificity research
Non-canonical cystatin with tissue-restricted expression

Why CRES Protein Cannot Be Substituted with Generic Cystatins: Evidence-Based Differentiation for Procurement Decisions


Generic substitution within the cystatin superfamily is not scientifically valid due to fundamental biochemical and functional divergence. CRES protein lacks two of three consensus motifs required for cysteine protease inhibition, resulting in an absence of activity against classical cystatin targets such as papain and cathepsin B [1]. Instead, CRES uniquely inhibits the serine protease prohormone convertase 2 (PC2) with high affinity, whereas canonical cystatins like cystatin C show no such inhibition [2]. Furthermore, CRES exhibits reproductive tissue-specific expression in contrast to the ubiquitous distribution of typical family 2 cystatins [3]. These distinctions have direct implications for experimental design: substituting CRES with a generic cystatin would yield false-negative results in serine protease inhibition assays and entirely miss the protein's reproductive-specific functions. The quantitative evidence below substantiates why CRES protein must be procured specifically for research involving reproductive tract protease regulation, sperm maturation, or cross-class protease inhibition mechanisms.

Target specificity CRES inhibits serine proteases Typical cystatins target cysteine proteases
Activity profile No papain/cathepsin B inhibition Cystatin C: robust papain/cathepsin B inhibition
Expression context Male reproductive tract-restricted Typical cystatins: ubiquitous expression

CRES Protein (149291-61-2) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Cystatin C and Subgroup Members


CRES vs. Cystatin C: Divergent Protease Inhibition Profile and Cross-Class Specificity

In direct head-to-head in vitro assays, recombinant CRES protein failed to inhibit the cysteine proteases papain and cathepsin B—canonical targets of cystatin family members—whereas recombinant cystatin C exhibited robust inhibition under identical conditions [1]. Conversely, CRES potently inhibited the serine protease prohormone convertase 2 (PC2) with a Ki of 25 nM in a competitive manner, while cystatin C showed no detectable inhibition of PC2 [1]. This demonstrates CRES's unique cross-class inhibitory specificity, distinguishing it functionally from classical cystatins.

Protease Inhibition Profile
Head-to-head
No papain/cathepsin B inhibition; PC2 Ki=25 nM (CRES) vs. No PC2 inhibition (Cystatin C)
Supports cross-class serine protease specificity
In vitro recombinant protein assays; fluorogenic substrates
Protease Inhibition Cystatin Superfamily Enzymology

CRES Oligomeric State-Dependent Inhibition of PC4: Dimer vs. Monomer Potency Comparison

CRES protein inhibits the proprotein convertase PC4 (PCSK4), a protease critical for sperm-egg interaction, in an oligomeric state-dependent manner. The CRES dimer exhibits a Ki of approximately 8 μM against PC4, whereas the monomeric form shows markedly reduced affinity with a Ki greater than 100 μM [1]. Both forms blocked PC4-mediated processing of human proIGF-2 in human placenta trophoblast cell lines, with the dimer demonstrating superior efficiency [1].

Oligomeric State Potency
Reported
CRES dimer Ki ~8 μM vs. monomer Ki >100 μM (PC4)
Oligomeric state critically determines inhibitory potency
In vitro fluorogenic substrate Boc-RVRR-MCA
Fertilization Proprotein Convertase Sperm Maturation

CRES Knockout Phenotype: Age-Dependent Histological Alterations in Testis and Epididymis

In Cst8−/− (CRES knockout) mice aged 10–12 months, statistically significant reductions were observed in tubular, epithelial, and luminal profile areas within the testis and epididymis compared to wildtype (Cst8+/+) controls [1]. Electron microscopy revealed vacuolated seminiferous epithelium, degenerating germ cells, and abnormally shaped sperm heads and tails in knockout animals, as well as enlarged, irregular lysosomes in principal cells indicative of disrupted lysosomal function [1]. Notably, these abnormalities were absent in younger knockout mice (4 months of age), suggesting a cumulative, age-dependent effect of CRES loss on tissue integrity [1].

Knockout Tissue Integrity
Context-dependent
Cst8-/- mice: reduced tubular areas, vacuolated epithelium, abnormal sperm at 10–12 months
Indicates role in long-term reproductive tissue maintenance
Age-dependent phenotype; 4-month mice show no abnormalities
Knockout Mouse Model Male Reproduction Histomorphometry

CRES Subcellular Localization in Spermatozoa: Outer Dense Fiber Association Distinct from Acrosomal Pool

Immunogold electron microscopy and sequential extraction studies identified a 14-kDa CRES isoform that resides as a covalently bound component of the outer dense fibers (ODFs) in the sperm tail, distinct from the previously characterized acrosomal CRES population [1]. This ODF-associated CRES isoform appears as a nonionic, detergent-insoluble protein, suggesting a structural or regulatory role in the sperm flagellum [1]. In contrast, acrosomal CRES (19- and 14-kDa isoforms) is released during the acrosome reaction [2].

Sperm Localization
Reported
14-kDa isoform in ODFs (insoluble) vs. acrosomal pool (released)
Dual localization supports flagellar and acrosomal studies
Immunogold EM, sequential extraction
Sperm Biology Protein Localization Immunogold Electron Microscopy

CRES Subgroup vs. Classical Type 2 Cystatins: Reproductive Tissue-Specific Expression Pattern

The CRES/Testatin subgroup (CTES) genes within the type 2 cystatins differ fundamentally from classical type 2 cystatins in their expression profile. While classical cystatins such as cystatin C exhibit ubiquitous expression across multiple tissue types, CRES subgroup members demonstrate highly restricted, reproductive tissue-specific expression [1]. Northern blot analysis and in situ hybridization confirmed that CRES gene expression is confined to postmeiotic germ cells in the testis and the proximal caput epididymis, with no detectable expression in other tissues examined [2].

Expression Specificity
Class-level
CRES: restricted to testis/epididymis; classical cystatins: ubiquitous
Tissue-specific tool for male reproductive research
Class-level inference; confirm in specific context
Gene Expression Tissue Specificity Cystatin Subgroup

CRES Protein (149291-61-2): High-Impact Research and Industrial Application Scenarios Based on Validated Differentiation Evidence


Reproductive Biology Research: Protease Regulation in Sperm Maturation and Fertilization

CRES protein is uniquely positioned for studies investigating the regulation of serine proteases in the male reproductive tract. Its competitive inhibition of prohormone convertase 2 (PC2) with a Ki of 25 nM and oligomeric state-dependent inhibition of PC4 (Ki ∼8 μM for dimer) [1][2] make it an essential reagent for dissecting proteolytic cascades involved in sperm maturation, acrosome reaction, and fertilization. The dual localization of CRES to both the sperm acrosome and outer dense fibers further supports its use in studies examining compartment-specific protease regulation [3].

Knockout and Transgenic Animal Model Studies: Age-Dependent Reproductive Tissue Integrity

The Cst8−/− mouse model demonstrates age-dependent histological alterations in testis and epididymis, including vacuolated seminiferous epithelium, degenerating germ cells, and abnormal sperm morphology at 10–12 months of age [4]. This cumulative effect makes CRES a compelling target for long-term studies of reproductive aging, sperm quality control mechanisms, and lysosomal function. Researchers developing CRES-deficient models or evaluating compensatory mechanisms within the CRES/Testatin subgroup should source validated CRES protein for confirmatory studies and rescue experiments.

Antimicrobial Peptide Research: Disulfide Bond-Independent Bacterial Membrane Disruption

CRES protein exhibits innate antimicrobial activity against pathogens relevant to male reproductive tract infections, including Escherichia coli and Ureaplasma urealyticum [5]. Notably, this antimicrobial activity is independent of disulfide bonds—a feature that distinguishes CRES from many cystatins and conventional antimicrobial peptides that rely on cysteine-stabilized structures [5]. The active domain has been mapped to the N-terminal region (residues 31–60), providing a defined sequence for structure-activity relationship studies and peptide mimetic development [5].

Protein Aggregation and Amyloid Biology: Functional Amyloid Formation in the Epididymal Lumen

CRES undergoes oligomerization and forms amyloid-like fibrillar structures in the epididymal lumen, adopting similar conformational intermediates to disease-associated amyloidogenic proteins [6]. Unlike pathological amyloids, CRES aggregation is regulated by endogenous transglutaminase activity that cross-links CRES into amorphous structures, diverting it from the amyloidogenic pathway [6]. This system provides a unique model for studying functional versus pathological amyloid assembly, extracellular quality control mechanisms, and host defense functions of the epididymal amyloid matrix [7].

Application
Selection Property
Validation Focus
Male reproductive protease studies
Cross-class serine protease inhibition (PC2, PC4)
Proteolytic cascade and fertilization pathway endpoints
Reproductive aging and tissue integrity
Age-dependent knockout phenotype
Histomorphometry and sperm morphology review
Antimicrobial mechanism studies
Disulfide bond-independent bacterial membrane disruption
N-terminal domain (31–60) mapping and membrane assays
Functional amyloid assembly
Regulated amyloid-like fibril formation
Transglutaminase cross-linking and quality control pathways

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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